molecular formula C8H12ClNO2S B1435802 Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride CAS No. 121071-73-6

Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride

Cat. No.: B1435802
CAS No.: 121071-73-6
M. Wt: 221.71 g/mol
InChI Key: ZGARJNVYHIWKDX-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride (CAS: 959046-72-1) is a thiophene-based organic compound featuring a carboxylate ester group, two methyl substituents at positions 2 and 5, and an amino group at position 4, protonated as a hydrochloride salt. Its molecular formula is C₉H₁₂ClNO₂S, with a molecular weight of 233.72 g/mol (calculated). The compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science due to its reactive amino and ester functionalities. Structural features such as hydrogen-bonding capability (via the amino group) and steric effects (from methyl groups) influence its physicochemical properties and reactivity .

Properties

IUPAC Name

methyl 4-amino-2,5-dimethylthiophene-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-4-6(8(10)11-3)7(9)5(2)12-4;/h9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGARJNVYHIWKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride serves as an intermediate in synthesizing various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows for diverse modifications that enhance its reactivity and utility in synthetic pathways.

Biology

This compound has shown potential as a biological agent. Research indicates that derivatives may exhibit antimicrobial and anticancer activities. Studies have focused on its role as a nucleoside analog, where it can inhibit viral polymerases, suggesting therapeutic applications against viral infections.

Medicine

In medicinal chemistry, it is used as a precursor for developing drugs targeting inflammatory diseases and infections. Its derivatives have been investigated for their ability to modulate biological targets such as enzymes and receptors, leading to potential therapeutic benefits.

Industrial Applications

In the chemical industry, this compound is utilized in producing dyes, pigments, and specialty chemicals. Its properties make it suitable for various applications where specific chemical reactivity is required.

Case Studies

  • Antimicrobial Activity:
    • A study evaluated the antimicrobial efficacy of methyl 4-amino-2,5-dimethylthiophene-3-carboxylate derivatives against various bacterial strains. Results indicated significant inhibition zones compared to control groups.
  • Anticancer Properties:
    • Research focused on the compound's derivatives demonstrated promising results in inhibiting cell proliferation in squamous cell carcinoma models. Further investigations are needed to elucidate the underlying mechanisms.
  • Viral Inhibition:
    • A recent study highlighted its role as a nucleoside analog that competes with natural substrates during DNA replication in viral systems. This competitive inhibition was shown to reduce viral load in treated cell cultures.

Mechanism of Action

The mechanism by which Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, its derivatives may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would vary based on the biological context and the specific derivative .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to analogs with variations in substituent positions, functional groups, and salt forms. Key examples include:

Methyl 4-aminothiophene-3-carboxylate Hydrochloride (CAS: 39978-14-8)
  • Molecular Formula: C₆H₇ClNO₂S
  • Molecular Weight : 193.65 g/mol
  • Key Differences : Lacks methyl groups at positions 2 and 3.
  • However, the absence of methyl groups may reduce thermal stability .
Methyl 4-amino-5-methylthiophene-3-carboxylate Hydrochloride (Similarity: 0.90)
  • Molecular Formula: C₇H₁₀ClNO₂S
  • Key Differences : Contains a single methyl group at position 4.
  • Impact: Intermediate steric effects between the 2,5-dimethyl and non-methylated analogs. This may balance reactivity and solubility for specific synthetic applications .
Ethyl 4-(2,4-Difluorophenyl)-2,4-dioxobutanoate (CAS: 1036027-87-8)
  • Molecular Formula : C₁₂H₁₀F₂O₄
  • Key Differences : Aryl-substituted diketone ester lacking the thiophene backbone.
  • Impact : Enhanced electronic effects from fluorine substituents and aromaticity, making it more suitable for applications in fluorinated drug intermediates .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) LogP
Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate HCl 233.72 Not reported Low ~1.8
Methyl 4-aminothiophene-3-carboxylate HCl 193.65 183.5–184.6 (dec.) Moderate ~0.5
Methyl 4-amino-5-methylthiophene-3-carboxylate HCl 207.68 Not reported Moderate ~1.2

Notes:

  • The 2,5-dimethyl derivative exhibits lower water solubility due to increased hydrophobicity from methyl groups .

Research Implications

  • Drug Development : The 2,5-dimethyl derivative’s steric profile makes it a candidate for designing kinase inhibitors where bulky substituents modulate target binding .
  • Materials Science: Thiophene derivatives are employed in conductive polymers; methyl and amino groups tune electronic properties for optoelectronic applications .

Biological Activity

Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₆H₈N₂O₂S·HCl
  • CAS Number : 39978-14-8
  • Molecular Structure : The compound features a thiophene ring with amino and carboxylate functional groups, which contribute to its biological activity.

This compound exhibits various biological activities, primarily through its interactions with biological systems. The following mechanisms have been identified:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting potential use as an antimicrobial agent.
  • Anticancer Properties : There is evidence to suggest that this compound may exhibit cytotoxic effects against cancer cell lines. It appears to interfere with cellular pathways involved in proliferation and apoptosis.
  • Inhibition of Viral Polymerases : Research indicates that it may act as a nucleoside analog, competing with natural substrates during DNA replication, which could be beneficial in antiviral therapies.

Comparative Analysis

The unique structural features of this compound distinguish it from similar compounds. A comparison with related compounds is summarized in the table below:

Compound NameStructure FeaturesBiological Activity
This compoundContains methyl groups at positions 2 and 5Antimicrobial, anticancer
Methyl 4-aminothiophene-3-carboxylate hydrochlorideLacks methyl substitutionsLimited biological activity
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateSimilar structure but different substitutionsAntimicrobial and anti-inflammatory properties

Case Studies

  • Anticancer Activity Study :
    • A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy :
    • In vitro tests showed that the compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Thiophene-3-carboxylic acid and methylating agents.
  • Reaction Conditions : The reaction is generally carried out under acidic conditions to facilitate the formation of the target compound.

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride typically involves:

  • Construction of the thiophene ring with methyl substituents at positions 2 and 5.
  • Introduction of the carboxylate ester group at position 3.
  • Amination at position 4.
  • Conversion of the free amine to its hydrochloride salt.

This sequence ensures regioselective functionalization of the thiophene ring to achieve the desired substitution pattern.

Key Preparation Steps and Reaction Conditions

Starting Materials and Initial Functionalization

  • Starting compound: 2-methoxycarbonyl-4,5-dimethylthiophene or related thiophene derivatives bearing methyl groups at the 2 and 5 positions.
  • Ester group introduction: Typically, the methyl ester at position 3 is introduced via esterification of the corresponding carboxylic acid or direct incorporation through ring synthesis.

Amination Procedure

  • The amino group at position 4 is introduced via reaction of a keto or halogenated thiophene intermediate with nitrogen nucleophiles.
  • A representative method involves the use of hydroxylamine hydrochloride in the presence of catalysts such as iron(III) chloride and cyanuric chloride in N,N-dimethylformamide (DMF) at elevated temperatures (70–90 °C) for several hours (around 4 hours).
  • This step converts the keto group to an oxime intermediate, which upon subsequent treatment with ammonium hydroxide yields the amino-substituted thiophene.

Isolation and Purification

  • After reaction completion, the solvent is evaporated under reduced pressure.
  • The residue is treated with aqueous ammonia solution (e.g., 25% ammonium hydroxide) and stirred to facilitate conversion to the amino derivative.
  • The product is isolated by filtration, washed with water, and dried to afford the amino thiophene ester.
  • The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, yielding this compound as a crystalline solid.

Representative Example (Adapted from Related Thiophene Synthesis)

Step Reagents & Conditions Outcome / Notes
1 Dissolve 2-methoxycarbonyl-4,5-dimethylthiophene (0.5 mol) in DMF (435 mL) Starting solution for amination
2 Add 2.43 g anhydrous FeCl3 and 2.77 g cyanuric chloride, then 48.6 g hydroxylamine hydrochloride Reaction mixture for oxime formation
3 Heat at 70–90 °C for 4 hours Formation of oxime intermediate
4 Evaporate solvent under reduced pressure (-0.9 MPa) Concentrated residue
5 Add 600 mL 25% NH4OH and stir for 30 minutes Conversion to amino thiophene ester
6 Filter, wash with water, and dry Isolated methyl 4-amino-2,5-dimethylthiophene-3-carboxylate (free base)
7 Treat with HCl in solvent to form hydrochloride salt This compound

Yield: Typically high, with related compounds showing yields around 96.5% for analogous thiophene derivatives.

Alternative Synthetic Routes

  • Radical bromination of methyl 4-methylthiophene-2-carboxylic acid followed by substitution with ammonia or amines can be employed to introduce the amino group at position 4, although specific data for the 2,5-dimethyl derivative are limited.
  • Palladium-catalyzed cyanation followed by reduction and protection/deprotection steps can be used for more complex thiophene amino acid derivatives, but this is more applicable for related heteroaromatic compounds rather than direct preparation of the methyl ester hydrochloride salt.

Analytical and Research Findings

  • The amino thiophene ester hydrochloride typically crystallizes as a stable solid with well-defined melting points.
  • Purity and identity are confirmed by standard spectroscopic methods (NMR, IR, MS).
  • The hydrochloride salt form improves solubility and stability, which is advantageous for further chemical transformations or biological evaluations.

Summary Table of Preparation Parameters

Parameter Details
Starting material 2-methoxycarbonyl-4,5-dimethylthiophene
Amination reagent Hydroxylamine hydrochloride
Catalyst Iron(III) chloride, cyanuric chloride
Solvent N,N-Dimethylformamide (DMF)
Reaction temperature 70–90 °C
Reaction time 4 hours
Post-reaction treatment 25% ammonium hydroxide, 30 minutes
Isolation method Filtration, washing, drying
Conversion to hydrochloride salt Treatment with HCl in suitable solvent
Typical yield ~95–97%

Q & A

Q. What synthetic routes are recommended for preparing Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride?

Methodological Answer: A common approach involves carboxylation of the thiophene core using thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by esterification with methanol. For amino group protection, HCl is often introduced during the final step to stabilize the amine as a hydrochloride salt. Key steps include:

  • Carboxylation : React 4-amino-2,5-dimethylthiophene with chloroformate derivatives under anhydrous conditions.
  • Esterification : Use methanol in the presence of catalytic acid (e.g., H₂SO₄).
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., δ 2.3–2.6 ppm for methyl groups, δ 6.8–7.2 ppm for thiophene protons) .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., m/z 245.08 [M+H]⁺).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA in water (85:15) to assess purity ≥98% .

Q. What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
  • Light Sensitivity : Protect from light using amber glass vials to avoid photolytic cleavage of the thiophene ring .
  • Solubility : Prepare stock solutions in dry DMSO (≤1 mM) to minimize hydrolysis; avoid aqueous buffers unless stabilized with HCl .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Discrepancies (e.g., unexpected NMR splitting or MS adducts) require:

  • Cross-Validation : Compare data with structurally analogous compounds (e.g., methyl thiophene carboxylates in ).
  • Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to eliminate solvent interference in NMR .
  • High-Resolution MS (HRMS) : Confirm exact mass to rule out impurities (e.g., Δ < 5 ppm) .

Q. What strategies are effective for impurity profiling in this compound?

Methodological Answer: Identify and quantify impurities using:

  • HPLC-MS/MS : Detect trace impurities (e.g., unreacted starting materials or hydrolysis byproducts) with MRM transitions .
  • Spiking Experiments : Add reference standards (e.g., Methyl 4-methylthiophene-3-carboxylate) to confirm retention times .

Q. How can computational modeling predict reactivity in derivatization reactions?

Methodological Answer:

  • DFT Calculations : Optimize the thiophene ring’s electron density map to predict regioselectivity in electrophilic substitutions (e.g., nitration at C4 vs. C5) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to guide reaction conditions (e.g., DMF vs. THF for amide coupling) .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methyl groups with halogens) and assess bioactivity (e.g., kinase inhibition) .
  • Control Experiments : Include negative controls (e.g., unsubstituted thiophene carboxylates) to isolate electronic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride
Reactant of Route 2
Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride

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